(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate
Overview
Description
(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate is a chemical compound with the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol . It is categorized as an intermediate in various chemical processes and is known for its specific stereochemistry, indicated by the (S)-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate typically involves the esterification of a β-keto acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired stereochemistry and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Produces alcohols.
Substitution: Leads to various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to biochemical changes. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate: Lacks the (S)-configuration.
tert-Butyl 6-cyano-5-hydroxy-3-oxoheptanoate: Differs by one carbon in the chain length.
tert-Butyl 6-cyano-5-hydroxy-3-oxooctanoate: Differs by two carbons in the chain length.
Uniqueness
(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological systems. The presence of both cyano and ester functional groups allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
tert-butyl (5S)-6-cyano-5-hydroxy-3-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8,13H,4,6-7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQZKUWBWPJBPY-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC(=O)C[C@H](CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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